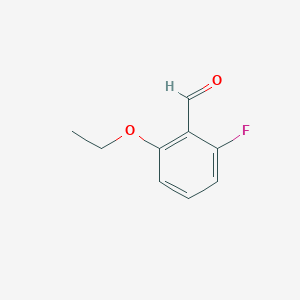

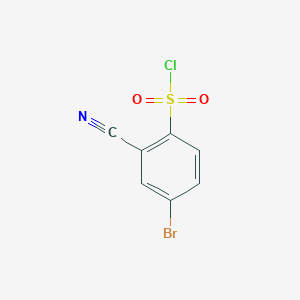

![molecular formula C13H15NO2S3 B2771705 N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide CAS No. 2034594-09-5](/img/structure/B2771705.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide” is a complex organic compound. It contains a bithiophene group, which is a type of aromatic compound consisting of two thiophene rings . It also contains a cyclopropane ring and a sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic and amidation reactions . The bithiophene could potentially be synthesized through a palladium-catalyzed cross-coupling reaction, while the cyclopropane ring could be formed through a cyclopropanation reaction.Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) could be used to calculate the molecular electrostatic potential and frontier molecular orbitals .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bithiophene and sulfonamide groups. Bithiophenes can participate in various transformation processes due to their high stability, low toxicity, and high reactivity . Sulfonamides are known to participate in a variety of reactions, including substitution and elimination reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the bithiophene group could contribute to its aromaticity and stability . The sulfonamide group could influence its solubility and reactivity .Applications De Recherche Scientifique

Lewis Acid Catalyzed Annulations

Donor-acceptor cyclopropanes and ynamides can undergo Lewis acid-catalyzed (3 + 2)-annulation, leading to cyclopentene sulfonamides. This process provides a pathway to synthesize 2,3-substituted cyclopentanones with high diastereoselectivity, which are valuable in medicinal chemistry and synthetic organic chemistry (Mackay et al., 2014).

Nucleophilic Substitutions

The palladium(0) catalyzed nucleophilic substitution of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides showcases the synthetic versatility of cyclopropanes. This method provides access to cyclopropylideneethyl derivatives, which are considered building blocks of high synthetic potential (Stolle et al., 1992).

Bioconversion and Drug Metabolism

The microbial conversion of compounds can be employed to produce mammalian metabolites, facilitating the structural characterization of drug metabolites. This approach is crucial for understanding the metabolic pathways and potential therapeutic applications of new chemical entities (Zmijewski et al., 2006).

Cycloaddition Reactions

Cycloaddition reactions of cyclopropanes with various dienes or alkynes result in the formation of novel cyclopropane derivatives. These reactions expand the toolbox for synthesizing complex molecules with potential applications in drug development and materials science (Yamazaki et al., 1999).

Propriétés

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S3/c15-19(16,12-2-3-12)14-7-5-11-1-4-13(18-11)10-6-8-17-9-10/h1,4,6,8-9,12,14H,2-3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPXMZPLXUOCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

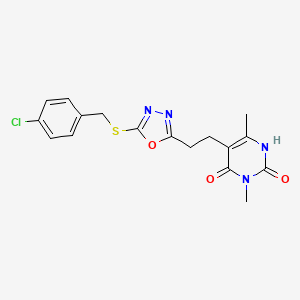

![N-(2,4-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2771630.png)

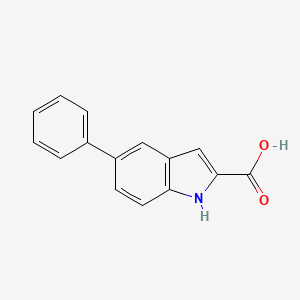

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)

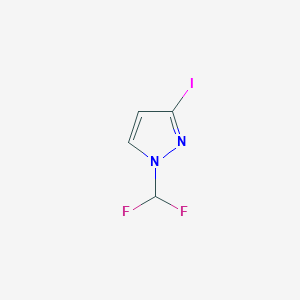

![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)

![Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine](/img/structure/B2771633.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)

![2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B2771637.png)

![1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771639.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)